Intrinsic Efficacy and Full Agonist Profile Differentiates GPR40 Activator 1 from Partial Agonists TAK-875 and AMG 837
GPR40 Activator 1 functions as a full agonist at the GPR40 receptor, achieving 91% efficacy in an IP1 accumulation assay performed in HEK293 cells transiently expressing human GPR40 [1]. This level of intrinsic activity is notably higher than that reported for the clinically tested partial agonists TAK-875 (fasiglifam) and AMG 837, which typically exhibit sub-maximal responses in similar functional assays [2]. The full agonist profile of GPR40 Activator 1 suggests a more robust activation of downstream Gq-mediated signaling pathways, which may translate to enhanced glucose-stimulated insulin secretion in relevant cellular models.
| Evidence Dimension | Intrinsic Efficacy (% of maximal response) |
|---|---|
| Target Compound Data | 91% ± 9% |
| Comparator Or Baseline | TAK-875 and AMG 837 (Partial Agonists) |
| Quantified Difference | Not explicitly quantified in head-to-head format, but the full vs. partial agonist distinction is a functional binary. Full agonism implies a higher maximal response than partial agonism at saturating concentrations. |
| Conditions | IP1 accumulation assay in HEK293 cells transiently expressing human GPR40 for GPR40 Activator 1; Reported functional classification from literature for comparators |
Why This Matters
For researchers modeling maximal GPR40 pathway activation or seeking to differentiate between partial and full agonism, GPR40 Activator 1 provides a tool with high intrinsic efficacy distinct from the partial agonist profile of well-studied compounds like TAK-875 and AMG 837.
- [1] Hamdouchi, C., Lineswala, J. P., & Maiti, P. (2011). WO 2011066183 A1. Preparation of spiropiperidine derivatives for use as antidiabetic agents. Page 285: '...the test compound of Example 1 has an EC50 of 114 +/- 93 nM with 91 +/- 9% efficacy...'. View Source
- [2] Ho, J. D., Chau, B., Rodgers, L., Lu, F., Wilbur, K. L., Otto, K. A., ... & Wang, Y. (2018). Structural basis for GPR40 allosteric agonism and incretin stimulation. Nature Communications, 9(1), 1645. View Source
